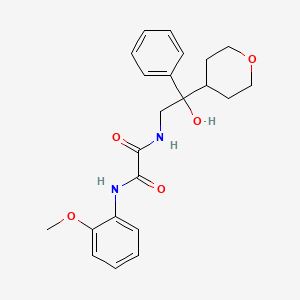![molecular formula C23H22N4O3 B2654405 2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1448126-26-8](/img/structure/B2654405.png)
2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel EPAC antagonist . It was designed, synthesized, and evaluated as part of an effort to develop diversified analogues based on the scaffold of a previously identified high-throughput (HTS) hit .
Synthesis Analysis
The synthesis of this compound involved the design of two series of novel EPAC antagonists . The isoxazole ring A of the scaffold can tolerate chemical modifications with either the introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .Molecular Structure Analysis
The molecular structure of this compound was analyzed through molecular docking studies . These studies indicated that the compounds bind at a similar site with substantially different interactions with the EPAC proteins .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were part of the SAR studies . These studies revealed that the isoxazole ring A of the scaffold can tolerate chemical modifications .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study detailed the synthesis and evaluation of long alkyl side chain acetamide derivatives, highlighting the process of creating compounds with potential applications in corrosion inhibition. These derivatives were characterized by their physical properties and corrosion prevention efficiencies, demonstrating the importance of structural analysis in developing materials with specific industrial applications (Yıldırım & Cetin, 2008).
Research on the unexpected synthesis of novel 2-pyrone derivatives, including crystal structures and computational studies, offers insights into the structural characterization and theoretical parameters of new compounds. Such studies are essential for understanding the molecular interactions and potential functionalities of novel chemical entities (Sebhaoui et al., 2020).
Antimicrobial and Cytotoxicity Studies
- Synthesis and antimicrobial activity of novel modified strobilurin derivatives have been explored, demonstrating the process of creating and evaluating compounds for their biological activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Sridhara et al., 2011).
Catalytic and Synthetic Applications
- The catalytic reductions of benzisoxazole derivatives have been studied to understand the reaction mechanisms and potential applications in synthetic chemistry. These studies provide a foundation for developing new synthetic routes and understanding the behavior of similar compounds under various conditions (Uno, Kurokawa, & Nishimura, 1976).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic and quantum mechanical analyses of bioactive benzothiazolinone acetamide analogs have been conducted to assess their electronic properties and potential applications in dye-sensitized solar cells. Such studies are crucial for the development of new materials with specific optoelectronic properties (Mary et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(13-19-18-11-5-6-12-21(18)30-26-19)24-14-20-16-9-3-4-10-17(16)23(29)27(25-20)15-7-1-2-8-15/h3-6,9-12,15H,1-2,7-8,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECDUOFYOBNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2654329.png)



![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)




![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2654344.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)